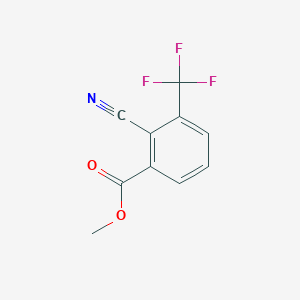

Methyl 2-cyano-3-(trifluoromethyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-cyano-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c1-16-9(15)6-3-2-4-8(7(6)5-14)10(11,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDOWWMAPQBXCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10724402 | |

| Record name | Methyl 2-cyano-3-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211596-75-6 | |

| Record name | Methyl 2-cyano-3-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-cyano-3-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Strategic Building Block in Medicinal Chemistry

Methyl 2-cyano-3-(trifluoromethyl)benzoate (CAS No. 1211596-75-6) is a specialized aromatic compound that stands at the intersection of several key functional motifs in modern drug design. Its structure, featuring a trifluoromethyl group, a nitrile (cyano) group, and a methyl ester all positioned on a benzene ring, makes it a highly valuable and strategic building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The strong electron-withdrawing nature of the -CF3 group can significantly alter the electronic properties of the aromatic ring, influencing its reactivity and interaction with target enzymes or receptors.[1] Simultaneously, the cyano group offers a versatile chemical handle for a variety of transformations, serving as a precursor to amines, amides, tetrazoles, and other heterocyclic systems prevalent in drug candidates.

This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties and a proposed synthetic pathway to its potential applications and essential safety protocols. The insights herein are curated to empower researchers in leveraging this compound's unique structural attributes for the advancement of their discovery and development programs.

Core Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its effective use in a laboratory setting. These parameters influence reaction conditions, purification strategies, and formulation development.

| Property | Value | Source |

| CAS Number | 1211596-75-6 | [4][5] |

| Molecular Formula | C₁₀H₆F₃NO₂ | [6] |

| Molecular Weight | 229.16 g/mol | [6] |

| IUPAC Name | This compound | [4] |

| Purity | Typically available at 95+% | [5] |

| Predicted Boiling Point | 318.2 ± 42.0 °C at 760 mmHg | |

| Predicted Density | 1.36 ± 0.1 g/cm³ |

Note: Predicted values are computationally derived and should be used as an estimate pending experimental verification.

Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Bromo-6-(trifluoromethyl)benzonitrile from 1-Bromo-3-(trifluoromethyl)benzene

-

Causality: This initial step establishes the required 1,2,3-substitution pattern on the benzene ring. A directed ortho-metalation is a powerful strategy where a substituent (in this case, the bromine atom) directs deprotonation to an adjacent position. Subsequent trapping of the resulting aryl anion with a cyanating agent installs the nitrile group. This approach offers high regioselectivity, which is crucial for avoiding isomeric impurities.

-

Protocol:

-

In an oven-dried, multi-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve 1-Bromo-3-(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF to the reaction mixture, maintaining the temperature below -70 °C. Stir for 1-2 hours at this temperature to ensure complete deprotonation.

-

In a separate flask, prepare a solution of a suitable cyanating agent, such as N-cyanosuccionimide (NCS) or tosyl cyanide (TsCN) (1.2 eq), in anhydrous THF.

-

Transfer the cyanating agent solution to the reaction flask via cannula, again maintaining a low temperature.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield 2-Bromo-6-(trifluoromethyl)benzonitrile.

-

Step 2: Palladium-Catalyzed Carbonylation to this compound

-

Causality: This final step converts the aryl bromide into the desired methyl ester. Palladium-catalyzed carbonylation is a robust and widely used method for this transformation. The reaction proceeds via an oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by CO insertion and reductive elimination with methanol to form the ester product. The choice of ligand is critical for catalyst stability and turnover.

-

Protocol:

-

To a pressure-rated reaction vessel, add 2-Bromo-6-(trifluoromethyl)benzonitrile (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.05 eq), and a suitable base like triethylamine (NEt₃) (2.0 eq).

-

Add anhydrous methanol (MeOH) as both the reagent and solvent.

-

Seal the vessel and purge several times with carbon monoxide (CO) gas.

-

Pressurize the vessel with CO (typically 50-100 psi, consult relevant literature for safety) and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the vessel to room temperature and carefully vent the CO gas in a fume hood.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the final product by silica gel chromatography or recrystallization to obtain this compound.

-

Applications in Drug Discovery and Development

The unique arrangement of functional groups in this compound makes it an attractive starting material for synthesizing a range of complex molecules with potential therapeutic applications.

Workflow for Scaffold Elaboration

Caption: Potential derivatization pathways for drug discovery.

-

Scaffold for Kinase Inhibitors: The substituted benzonitrile moiety is a common feature in many kinase inhibitors. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.

-

Precursor for Heterocyclic Synthesis: The nitrile group is a versatile precursor for the synthesis of nitrogen-containing heterocycles. For instance, it can undergo [2+3] cycloaddition with sodium azide to form a tetrazole ring. Tetrazoles are often used as bioisosteres for carboxylic acids, offering improved metabolic stability and pharmacokinetic properties.

-

Building Block for Modulators of Nuclear Receptors: The trifluoromethyl-substituted aromatic core is a privileged scaffold for targeting nuclear receptors. The molecule can be elaborated through reactions at the ester and nitrile positions to create ligands with tailored properties for specific receptor subtypes.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all laboratory chemicals is paramount. The following guidelines are based on the available safety data sheet for this compound and general best practices for handling fine chemicals.[4][7]

Hazard Identification

-

Acute Toxicity: While specific data is limited, related compounds can be harmful if swallowed, inhaled, or in contact with skin.[8][9]

-

Irritation: Expected to cause skin and serious eye irritation. May cause respiratory irritation.[9][10]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10]

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[8]

-

Avoiding Contact: Take precautions to avoid direct contact with skin, eyes, and clothing. In case of accidental contact, follow standard first-aid procedures immediately.[10]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[9]

Storage and Disposal

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8][9] Keep locked up and away from incompatible materials.

-

Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[9]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers significant potential for accelerating drug discovery programs. Its trifluoromethyl group provides a proven means to enhance drug-like properties, while the ortho-disposed nitrile and ester functionalities offer orthogonal handles for molecular elaboration. By understanding its properties, employing rational synthetic strategies, and adhering to strict safety protocols, researchers can effectively unlock the potential of this versatile compound in the quest for novel therapeutics.

References

-

PubChem. Methyl 2-(trifluoromethyl)benzoate. National Center for Biotechnology Information. [Link]

- Shao Xinhua. (2015). Methyl 3-(cyanomethyl)

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Google Patents. Method for synthesizing methyl 3-(trifluoromethyl)

- Google Patents. Methyl 3-(cyanomethyl)

-

PubChem. Methyl 3-(trifluoromethyl)benzoate. National Center for Biotechnology Information. [Link]

- Google Patents.

- Google Patents.

-

PubChem. Methyl 3-cyano-2-fluorobenzoate. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 3-(cyanomethyl)benzoate. National Center for Biotechnology Information. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Semantic Scholar. Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jelsciences.com [jelsciences.com]

- 4. keyorganics.net [keyorganics.net]

- 5. aksci.com [aksci.com]

- 6. This compound | C10H6F3NO2 | CID 57362691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. flottec.mx [flottec.mx]

- 8. tcichemicals.com [tcichemicals.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

physicochemical properties of Methyl 2-cyano-3-(trifluoromethyl)benzoate

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-cyano-3-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This compound is a unique trifluoromethylated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of three distinct functional groups—a methyl ester, a nitrile, and a trifluoromethyl group—on a benzene ring imparts a nuanced reactivity profile and desirable physicochemical properties for the development of novel molecules. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, a detailed, field-proven synthetic protocol, an analysis of its chemical reactivity, and a discussion of its potential applications. By integrating experimental data with theoretical insights, this document serves as a crucial resource for researchers aiming to leverage the unique characteristics of this compound in their work.

Introduction and Significance

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] this compound emerges as a compound of interest due to the convergence of the electron-withdrawing trifluoromethyl and cyano groups, which modulate the reactivity of the aromatic ring and the ester functionality. This unique electronic landscape makes it a valuable synthon for creating complex molecular architectures. Understanding its fundamental properties is paramount for its effective application in the synthesis of novel pharmaceuticals and advanced materials.[3][4]

Physicochemical and Spectroscopic Profile

Precise experimental data for this compound is not extensively available in public literature. However, we can compile a profile based on supplier information, calculated values, and comparisons with structurally analogous compounds.

Physicochemical Properties

The following table summarizes the key physicochemical properties. It is important to note that many of these values are predicted and should be confirmed experimentally.

| Property | Value | Source/Method |

| IUPAC Name | This compound | [1] |

| CAS Number | 1211596-75-6 | [1] |

| Molecular Formula | C₁₀H₆F₃NO₂ | [1][2] |

| Molecular Weight | 229.16 g/mol | [2] |

| Physical Form | Solid | [1] |

| Melting Point | Not available | - |

| Boiling Point | Predicted: >200 °C | Inferred from related compounds[5] |

| Density | Predicted: ~1.4 g/cm³ | Inferred from related compounds[5] |

| Solubility | Poorly soluble in water; soluble in organic solvents | General property of similar esters[6] |

| XLogP3-AA | 2.4 | Calculated[2] |

| Storage | 2-8°C, sealed in a dry environment | [1] |

Spectroscopic Data (Predicted)

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.0-8.2 ppm (m, 2H): Aromatic protons ortho and para to the ester group, deshielded by the electron-withdrawing substituents.

-

δ ~7.7-7.9 ppm (m, 1H): Aromatic proton meta to the ester group.

-

δ ~3.9 ppm (s, 3H): Singlet corresponding to the methyl ester protons.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~165 ppm: Carbonyl carbon of the ester.

-

δ ~130-140 ppm: Quaternary aromatic carbons attached to the trifluoromethyl and cyano groups.

-

δ ~120-135 ppm: Aromatic CH carbons.

-

δ ~115 ppm: Nitrile carbon.

-

δ ~123 ppm (q, J ≈ 272 Hz): Carbon of the trifluoromethyl group, showing a characteristic quartet due to coupling with fluorine.

-

δ ~53 ppm: Methyl carbon of the ester.

-

-

IR (ATR, cm⁻¹):

-

~2230 cm⁻¹: Sharp, medium intensity peak for the C≡N stretch of the nitrile.

-

~1730 cm⁻¹: Strong intensity peak for the C=O stretch of the ester.

-

~1100-1350 cm⁻¹: Strong, broad absorbances corresponding to the C-F stretching of the trifluoromethyl group.

-

~1250-1300 cm⁻¹: C-O stretching of the ester.

-

~2950-3000 cm⁻¹: C-H stretching of the methyl group.

-

Synthesis Protocol: A Plausible and Robust Approach

A direct, validated synthesis for this compound is not prominently described. However, a reliable multi-step synthesis can be designed based on well-established organometallic and esterification reactions. The proposed route begins with the commercially available 2-bromo-3-(trifluoromethyl)aniline and proceeds through a cyanation reaction followed by Fischer esterification.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Cyano-3-(trifluoromethyl)aniline

-

Rationale: This step introduces the nitrile functionality via a nucleophilic aromatic substitution of the bromine atom, a common transformation for aryl halides. Copper(I) cyanide is a standard reagent for this purpose.

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromo-3-(trifluoromethyl)aniline (1 equivalent), copper(I) cyanide (1.2 equivalents), and anhydrous N,N-dimethylformamide (DMF) to create a 0.5 M solution.

-

Reaction Execution: Purge the flask with nitrogen for 15 minutes. Heat the reaction mixture to 140-150 °C and maintain it at this temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After cooling to room temperature, pour the reaction mixture into an aqueous solution of ethylenediamine. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 2 & 3: One-Pot Diazotization, Cyanation, and Esterification (Alternative Route)

A more direct approach would involve a Sandmeyer reaction followed by esterification.

-

Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aryl amine to an aryl nitrile. This is followed by a standard Fischer esterification to form the methyl ester.

-

Diazotization: To a stirred solution of 2-amino-3-(trifluoromethyl)benzoic acid (1 equivalent) in a mixture of concentrated hydrochloric acid and water, add a solution of sodium nitrite (1.1 equivalents) in water dropwise at 0-5 °C. Stir for 30 minutes at this temperature.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water. Add the cold diazonium salt solution to this mixture portion-wise, controlling the temperature below 10 °C. Allow the reaction to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

-

Esterification: Cool the reaction mixture and add methanol in excess, followed by a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours.

-

Work-up and Purification: After cooling, pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its three functional groups.

Caption: Reactivity map of this compound.

-

Nitrile Group: The cyano group is a strong electron-withdrawing group that can undergo hydrolysis to form a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and a catalyst.

-

Aromatic Ring: The benzene ring is highly deactivated towards electrophilic aromatic substitution due to the presence of two powerful electron-withdrawing groups (cyano and trifluoromethyl). Conversely, this electronic deficiency makes the ring susceptible to nucleophilic aromatic substitution if a suitable leaving group were present at another position on the ring.

Potential Applications in Research and Drug Development

While specific applications of this molecule are not yet widely reported, its structure suggests significant potential in several areas:

-

Medicinal Chemistry: As a scaffold or intermediate for the synthesis of pharmacologically active compounds. The trifluoromethyl group can enhance drug-like properties, and the nitrile can be a key interaction point with biological targets or a precursor to other functional groups.[1][2]

-

Agrochemicals: Many modern pesticides and herbicides contain trifluoromethylated aromatic rings. This compound could serve as a starting material for new agrochemicals.

-

Materials Science: The polarity and rigidity of the molecule could be exploited in the synthesis of specialty polymers, liquid crystals, or other advanced materials.

Safety and Handling

Based on available safety data, this compound should be handled with care.

-

Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. [From previous search - 14]

-

Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a compound with a rich, albeit underexplored, chemical profile. This guide has synthesized the available data and provided a robust framework for its synthesis and potential reactivity. As the demand for complex, fluorinated molecules in drug discovery and materials science continues to grow, a thorough understanding of such building blocks is essential. It is hoped that this technical guide will serve as a valuable resource for researchers and catalyze further investigation into the promising applications of this versatile molecule.

References

-

Sandmeyer reaction - Wikipedia.

-

Comparative reactivity of Benzonitrile and other aromatic nitriles - Benchchem.

-

Supporting Information - The Royal Society of Chemistry.

-

Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent - PubMed.

-

Methyl 3-cyanobenzoate - Chem-Impex.

-

Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. | Semantic Scholar.

-

Fischer Esterification: Benzoic Acid Lab Manual - Studylib.

-

Sandmeyer Reaction - Organic Chemistry Portal.

-

Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition - ResearchGate.

-

Illustrated Glossary of Organic Chemistry - Fischer esterification.

-

4-Bromo-5-cyano-2-(trifluoromethyl)benzoic acid - Smolecule.

-

Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - BJOC.

-

Fischer Esterification-Typical Procedures - OperaChem.

-

Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents.

-

3-Cyano-4-(2,2,2-trifluoroethoxy)benzoic acid | ChemScene.

-

3-(Trifluoromethyl)benzoic acid 99 454-92-2 - Sigma-Aldrich.

-

CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents.

-

2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure.

-

EP1001929B1 - Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid - Google Patents.

-

Click Chemistry Applications of 6-Cyanobenzothiazole Derivatives - Benchchem.

-

Methyl 2-(trifluoromethyl)benzoate | C9H7F3O2 | CID 2775578 - PubChem.

-

This compound | 1211596-75-6 - Sigma-Aldrich.

-

This compound | C10H6F3NO2 | CID 57362691 - PubChem.

-

Methyl 2-cyano-3-ethyl-6-(trifluoromethyl)benzoate | C12H10F3NO2 - PubChem.

-

Methyl 3-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520213 - PubChem.

-

Methyl 2-bromo-3-cyano-5-(trifluoromethyl)benzoate - Matrix Scientific.

-

Methyl 3-(trifluoromethyl)benzoate - Chem-Impex.

-

Methyl 6-cyano-2-difluoromethoxy-3-(trifluoromethylthio)benzoate - Amfluoro.

-

Synthesis routes of Methyl 3-(cyanomethyl)benzoate - Benchchem.

-

Preparation of Methyl Benzoate.

-

METHYL 5-CYANO-2-(TRIFLUOROMETHYL)BENZOATE | CymitQuimica.

-

CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method - Google Patents.

-

2-Cyano-3-fluorobenzoic acid | 1214379-33-5 | PYB37933 - Biosynth.

-

Solved A) From the 13C NMR spectrum of methyl benzoate | Chegg.com.

-

Synthesis of Methyl Benzoate Lab - YouTube.

-

Methyl 2-cyano-3-Methylbenzoate - LookChem.

-

Methyl 2-cyano-3-methylbenzoate - Advanced ChemBlocks.

-

The use of cyanobacterial metabolites as natural medical and biotechnological tools: review article | Request PDF - ResearchGate.

-

Cyanobacteria and cyanometabolites used in the pharmaceutical and medical industry.

-

Economical and Scalable Synthesis of 6-amino-2-cyanobenzothiazole.

-

Methyl 3-Cyano-5-fluorobenzoate|CAS 886732-29-2 - Benchchem.

Sources

Methyl 2-cyano-3-(trifluoromethyl)benzoate structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of Methyl 2-cyano-3-(trifluoromethyl)benzoate

Abstract

Introduction: The Analytical Imperative

This compound (C₁₀H₆F₃NO₂) is a polysubstituted aromatic compound featuring three distinct electron-withdrawing groups: a nitrile (-CN), a trifluoromethyl (-CF₃), and a methyl ester (-COOCH₃).[1] The precise arrangement of these substituents on the benzene ring dictates the molecule's steric and electronic properties, which in turn govern its reactivity and potential applications. An error in confirming this substitution pattern could lead to significant setbacks in a research pipeline. Therefore, a rigorous, multi-technique approach is required to confirm the molecular formula, identify all functional groups, and definitively establish the connectivity of every atom. This guide details the synergistic application of MS, IR, and NMR spectroscopy to achieve this goal.

The Elucidation Workflow: An Integrated Strategy

The structure elucidation process is not a linear path but a convergence of evidence. Each analytical technique provides a unique piece of the puzzle. Mass spectrometry offers the molecular weight and elemental formula, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy reveals the precise atomic connectivity and chemical environment.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): Defining the Formula

The first step in any structure elucidation is to determine the molecular weight and, ideally, the elemental formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Causality in Fragmentation

Electron Ionization (EI) is a common technique that bombards the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The fragmentation pattern is a molecular fingerprint, providing clues to the structure. For this compound, the stability of the aromatic ring means that fragments corresponding to the loss of the more labile ester group substituents are expected.

Expected Mass Spectrum Data

The analysis of related structures, such as methyl 3-(trifluoromethyl)benzoate, shows characteristic peaks for the molecular ion and fragments from the loss of methoxy (-OCH₃) and carbonyl (-CO) groups.[2]

| m/z (Mass-to-Charge Ratio) | Assignment | Rationale |

| 229 | [M]⁺ (Molecular Ion) | Corresponds to the full molecular weight of C₁₀H₆F₃NO₂. |

| 198 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| 170 | [M - COOCH₃]⁺ | Loss of the entire methoxycarbonyl group. |

| 145 | [C₇H₃F₃N]⁺ | Subsequent loss of HCN from the [M - OCH₃]⁺ fragment or other pathway. |

Experimental Protocol (EI-MS)

-

Sample Preparation: Dissolve a microgram-level quantity of the purified compound in a volatile solvent (e.g., methanol or dichloromethane).

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine, PFTBA) to ensure high mass accuracy.

-

Data Acquisition: Introduce the sample into the ion source via direct infusion or a GC inlet. Acquire the spectrum, typically over a mass range of 50-500 Da.

-

Data Analysis: Identify the molecular ion peak. Use the high-resolution data to calculate the elemental composition and compare it to the theoretical formula (C₁₀H₆F₃NO₂). Analyze the fragmentation pattern to corroborate the proposed structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the specific functional groups within a molecule. Each group absorbs infrared radiation at a characteristic frequency, causing its bonds to stretch or bend.

The Vibrational Signature

The structure of this compound contains several IR-active groups. The position and intensity of their absorption bands provide definitive evidence of their presence.

-

Aromatic Ester (C=O): Aromatic esters typically show a strong C=O stretching absorption. Conjugation with the benzene ring lowers the frequency compared to a saturated ester.[3]

-

Nitrile (C≡N): The nitrile triple bond gives rise to a sharp, intense peak in a relatively clean region of the spectrum.[4] Conjugation with the aromatic ring also influences its position.[4]

-

Trifluoromethyl (C-F): C-F bonds produce very strong, characteristic absorption bands.

-

Ester (C-O): Esters exhibit two C-O stretching bands, contributing to a "Rule of Three" pattern along with the C=O stretch.[5]

Expected IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2230 | Sharp, Strong | C≡N Stretch (Nitrile)[4] |

| ~1730-1715 | Very Strong | C=O Stretch (Aromatic Ester)[3] |

| ~1600, ~1450 | Medium | Aromatic C=C Ring Stretch |

| ~1300-1100 | Strong, Multiple Bands | C-F Stretches (CF₃) & C-O Stretches (Ester) |

Experimental Protocol (ATR-FTIR)

-

Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty stage. This is critical for removing atmospheric (H₂O, CO₂) and system-related absorptions.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact using the pressure clamp.

-

Data Acquisition: Scan the sample, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Analysis: Process the resulting spectrum (baseline correction, if necessary) and identify the key absorption bands, comparing them to the expected values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

The Basis of Chemical Shift and Coupling

The electron-withdrawing nature of the -CN, -CF₃, and -COOCH₃ groups significantly deshields the nearby protons and carbons, shifting their resonance signals downfield in the NMR spectrum. Furthermore, the spin-spin coupling between adjacent, non-equivalent nuclei provides definitive evidence of atomic connectivity.

¹H NMR Analysis

The aromatic region will be most revealing. We expect three distinct signals for the three aromatic protons. Their chemical shifts and coupling patterns will be dictated by their position relative to the three substituents. The methyl ester will appear as a singlet.

¹³C NMR Analysis

Every unique carbon atom in the molecule will produce a distinct signal. The trifluoromethyl group will appear as a characteristic quartet due to one-bond coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons provide further confirmation of the substitution pattern.[6][7]

¹⁹F NMR Analysis

For a -CF₃ group, the ¹⁹F NMR spectrum is typically simple: a singlet, as there are no adjacent fluorine or hydrogen atoms to couple with. Its chemical shift is characteristic of trifluoromethyl groups attached to an aromatic ring.

Expected NMR Spectroscopic Data

| ¹H NMR | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| H-4 | ~8.2-8.0 | Doublet of doublets (dd) | 1H | Ortho to -COOCH₃ and meta to -CF₃ |

| H-5 | ~7.8-7.6 | Triplet (t) | 1H | Flanked by H-4 and H-6 |

| H-6 | ~8.1-7.9 | Doublet of doublets (dd) | 1H | Ortho to -CN and meta to -COOCH₃ |

| -OCH₃ | ~4.0-3.9 | Singlet (s) | 3H | Methyl ester protons |

| ¹³C NMR | Chemical Shift (δ) ppm (Predicted) | Multiplicity (in ¹³C) | Assignment |

| C=O | ~164 | Singlet | Ester Carbonyl |

| Ar-C | ~135-125 | Multiple Singlets | Aromatic C-H carbons |

| Ar-C-CF₃ | ~132 | Quartet (q, ²JCF ≈ 35 Hz) | Carbon attached to CF₃[8] |

| Ar-C-CN | ~115 | Singlet | Carbon attached to CN |

| Ar-C-COOCH₃ | ~130 | Singlet | Carbon attached to COOCH₃ |

| C≡N | ~117 | Singlet | Nitrile Carbon |

| CF₃ | ~122 | Quartet (q, ¹JCF ≈ 272 Hz) | Trifluoromethyl Carbon[8] |

| -OCH₃ | ~53 | Singlet | Methyl ester Carbon |

Experimental Protocol (NMR)

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ 0.00 ppm).

-

Instrument Setup: Place the tube in the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity and resolution.

-

Data Acquisition: Acquire the ¹H spectrum. Following this, acquire the broadband proton-decoupled ¹³C spectrum and the ¹⁹F spectrum. For deeper analysis, 2D experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) can be performed to confirm all assignments.

-

Data Processing & Analysis: Fourier transform the raw data. Phase and baseline correct the spectra. Integrate the ¹H signals and reference the chemical shifts to TMS. Assign all peaks based on their shift, multiplicity, and integration, and compare with predicted values.

Conclusion: A Unified Structural Verdict

The structure of this compound is unequivocally confirmed by the powerful synergy of mass spectrometry, IR spectroscopy, and NMR spectroscopy. MS establishes the correct molecular formula of C₁₀H₆F₃NO₂. IR spectroscopy confirms the presence of the required nitrile, aromatic ester, and trifluoromethyl functional groups. Finally, ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide the definitive, high-resolution map of the molecule, confirming the 1,2,3-substitution pattern on the aromatic ring and the connectivity of every atom. This integrated and self-validating workflow provides the highest degree of confidence required for advancing chemical research and development.

References

- 1. This compound | C10H6F3NO2 | CID 57362691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Solved A) From the 13C NMR spectrum of methyl benzoate | Chegg.com [chegg.com]

- 8. rsc.org [rsc.org]

A Technical Guide to the Spectroscopic Characterization of Methyl 2-cyano-3-(trifluoromethyl)benzoate

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific integrity. This guide provides an in-depth analysis of the spectroscopic data for Methyl 2-cyano-3-(trifluoromethyl)benzoate, a substituted aromatic compound with significant potential as a building block in medicinal chemistry. By leveraging fundamental principles and comparative data from related structures, we will elucidate the characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) that define this molecule.

Molecular Structure and Spectroscopic Overview

The structure of this compound incorporates several key functional groups that give rise to a unique spectroscopic fingerprint. The strategic placement of a cyano (-C≡N) group ortho to the methyl ester (-COOCH₃) and a trifluoromethyl (-CF₃) group at the 3-position on the benzene ring creates a distinct electronic environment, which is reflected in its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of ¹H and ¹³C nuclei.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is expected to be relatively simple, dominated by the signals from the aromatic protons and the methyl ester group.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.1-8.3 | Doublet of doublets | 1H | H-6 | Deshielded by the anisotropic effect of the ester carbonyl and the electron-withdrawing trifluoromethyl group. |

| ~7.9-8.1 | Triplet | 1H | H-5 | Influenced by adjacent aromatic protons. |

| ~7.7-7.9 | Doublet of doublets | 1H | H-4 | Shielded relative to H-6 but still in the downfield aromatic region. |

| ~3.9-4.0 | Singlet | 3H | -OCH₃ | Characteristic chemical shift for a methyl ester. |

Causality in Experimental Choices: The choice of a high-field NMR spectrometer (500 MHz) is crucial for resolving the coupling patterns of the aromatic protons, which might otherwise overlap at lower field strengths. Chloroform-d (CDCl₃) is a standard solvent for non-polar to moderately polar organic compounds, offering good solubility and a clean spectral window.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a definitive count of the unique carbon environments within the molecule. The presence of the electron-withdrawing cyano and trifluoromethyl groups, along with the ester functionality, results in a wide dispersion of chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Quartet (JC-F) | Assignment | Rationale |

| ~164-166 | C=O | Typical chemical shift for an ester carbonyl carbon. | |

| ~135-137 | C-4 | Aromatic carbon deshielded by the adjacent cyano group. | |

| ~133-135 | C-6 | Aromatic carbon deshielded by the ester group. | |

| ~131-133 | q, ~35-40 Hz | C-3 | Carbon directly attached to the -CF₃ group, exhibiting a characteristic quartet due to C-F coupling. |

| ~128-130 | C-5 | Aromatic methine carbon. | |

| ~121-124 | q, ~270-275 Hz | -CF₃ | The carbon of the trifluoromethyl group shows a large coupling constant. |

| ~115-117 | -C≡N | Characteristic chemical shift for a nitrile carbon. | |

| ~110-112 | C-2 | Quaternary carbon attached to the cyano group. | |

| ~108-110 | C-1 | Quaternary carbon attached to the ester group. | |

| ~52-54 | -OCH₃ | Typical chemical shift for a methyl ester carbon. |

Self-Validating System: The observation of two distinct quartets in the ¹³C NMR spectrum, one with a large coupling constant (¹JCF) and one with a smaller coupling constant (²JCF), provides strong evidence for the presence and position of the trifluoromethyl group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3000 | Medium | Aromatic C-H Stretch | Characteristic of sp² C-H bonds on the benzene ring. |

| ~2960-2850 | Medium | Aliphatic C-H Stretch | Corresponds to the methyl group of the ester. |

| ~2230-2220 | Sharp, Strong | -C≡N Stretch | The nitrile group gives a very characteristic and easily identifiable absorption.[1][2][3] |

| ~1730-1715 | Strong | C=O Stretch | Typical stretching frequency for an ester carbonyl. Conjugation with the aromatic ring slightly lowers this frequency. |

| ~1600-1450 | Medium-Weak | C=C Stretch | Aromatic ring stretching vibrations. |

| ~1300-1100 | Strong | C-F Stretch | The C-F bonds of the trifluoromethyl group produce strong absorptions in this region. |

| ~1250-1000 | Strong | C-O Stretch | Asymmetric and symmetric stretching of the ester C-O bonds. |

Authoritative Grounding: The characteristic stretching frequency of the nitrile group typically appears in the 2260-2220 cm⁻¹ region.[3] For aromatic nitriles, this peak is often observed at a slightly lower frequency due to conjugation with the aromatic ring.[2]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structure through analysis of its fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment | Rationale |

| 243 | [M]⁺ | Molecular ion peak corresponding to the molecular formula C₁₀H₆F₃NO₂. |

| 212 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group is a common fragmentation pathway for methyl esters.[4] |

| 184 | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy group. |

| 145 | [C₇H₄F₃]⁺ | Fragment corresponding to the trifluoromethylbenzene radical cation. |

Experimental Workflow Diagram

Caption: Workflow for the comprehensive spectroscopic characterization of a small molecule.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 5 seconds, and 16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence with a 45° pulse, a relaxation delay of 2 seconds, and accumulate 1024 scans.

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) signal, followed by phase and baseline correction to obtain the final spectrum.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 32 scans.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer.

-

Ionization: Bombard the vaporized sample with a beam of 70 eV electrons to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Detection: Detect the ions and generate a mass spectrum that plots ion intensity versus m/z.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating dataset for the structural confirmation of this compound. The predicted spectra, based on established principles of spectroscopy and data from analogous structures, offer a robust framework for the identification and characterization of this compound in research and development settings. The methodologies outlined herein represent standard, reliable protocols for obtaining high-quality spectroscopic data for small organic molecules.

References

-

Journal of the American Society for Mass Spectrometry. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. 2018. Available at: [Link]

-

JoVE. IR Frequency Region: Alkyne and Nitrile Stretching. Available at: [Link]

-

Scribd. 05 Notes On Nitriles IR Spectra. Available at: [Link]

-

National Institutes of Health. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. 2018. Available at: [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. 2020. Available at: [Link]

-

Supporting Information for a scientific article. Available at: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. 2019. Available at: [Link]

-

ResearchGate. Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. 2019. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. 2017. Available at: [Link]

-

ResearchGate. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. 2019. Available at: [Link]

-

Supporting Information for a scientific article. Available at: [Link]

-

ACS Publications. Correlation of Mass Spectra with Structure in Aromatic Oxygenated Compounds. Benzoate Type Esters. Available at: [Link]

-

Astronomy & Astrophysics. Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. 2022. Available at: [Link]

-

DSpace@MIT. Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. 2022. Available at: [Link]

-

ResearchGate. 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. 2019. Available at: [Link]

-

ResearchGate. A spectroscopic study of Benzonitrile. 2022. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Available at: [Link]

-

RSC Publishing. IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. 2021. Available at: [Link]

-

NIST WebBook. Benzoic acid, ethyl ester. Available at: [Link]

-

ACS Publications. Correlation of Mass Spectra with Structure in Aromatic Oxygenated Compounds. Benzoate Type Esters. 1962. Available at: [Link]

-

mzCloud. Ethyl benzoate. 2015. Available at: [Link]

-

Fluorine NMR. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0030027). Available at: [Link]

-

PubChem. Methyl 2-(trifluoromethyl)benzoate. Available at: [Link]

-

PubChem. Methyl 3-(trifluoromethyl)benzoate. Available at: [Link]

-

Doc Brown's Advanced Organic Chemistry. Infrared spectrum of methyl 2-hydroxybenzoate. Available at: [Link]

-

ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... 1960. Available at: [Link]

-

National Institutes of Health. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. 2012. Available at: [Link]

-

Doc Brown's Advanced Organic Chemistry. Mass spectrum of methyl 2-hydroxybenzoate. Available at: [Link]

-

NIST WebBook. Benzoic acid, methyl ester. Available at: [Link]

-

SpectraBase. Methyl 2-cyano-3-phenyl-2,8-dihydrocyclopenta[a]indene-8a(1H)-carboxylate. Available at: [Link]

-

NIST WebBook. Benzoic acid, 2-chloro-, methyl ester. Available at: [Link]

-

YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. 2018. Available at: [Link]

-

ReceptorChem. Innovation in Life Science Research. Available at: [Link]

Sources

A Technical Guide to the Solubility of Methyl 2-cyano-3-(trifluoromethyl)benzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-cyano-3-(trifluoromethyl)benzoate is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its unique trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity in drug candidates.[1] The cyano- and methyl ester functionalities further contribute to its distinct electronic and steric properties, making it a valuable building block in organic synthesis.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C10H6F3NO2 | |

| Molecular Weight | 229.16 g/mol | |

| Appearance | Solid | |

| Predicted Boiling Point | 318.2 ± 42.0 °C | ChemicalBook |

| Predicted Density | 1.36 ± 0.1 g/cm³ | ChemicalBook |

| Storage Temperature | 2-8 °C, Sealed in dry conditions |

Theoretical Principles of Solubility

The adage "like dissolves like" is a fundamental principle in predicting solubility.[2] This means that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is influenced by several functional groups:

-

Trifluoromethyl group (-CF3): This is a strongly electron-withdrawing and lipophilic group.

-

Cyano group (-CN): This group is polar and can participate in dipole-dipole interactions.

-

Methyl ester group (-COOCH3): This group has polar character and can act as a hydrogen bond acceptor.

-

Benzene ring: The aromatic ring is nonpolar.

The overall polarity of the molecule is a balance of these competing factors. It is expected that this compound will exhibit moderate polarity. Therefore, it is likely to be more soluble in moderately polar organic solvents than in either highly polar (like water) or very nonpolar (like hexanes) solvents. Solvents that can engage in dipole-dipole interactions may also be effective.

Experimental Determination of Solubility

The most reliable method for determining the solubility of a compound is through experimentation. The equilibrium solubility method, often referred to as the shake-flask method, is a widely accepted technique.

Experimental Workflow

Caption: Workflow for the experimental determination of solubility using the equilibrium (shake-flask) method.

Detailed Protocol

-

Preparation of the Stock Slurry:

-

Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

-

To each vial, add a precise volume (e.g., 1.0 mL) of a different organic solvent. A range of solvents with varying polarities should be tested (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, heptane).

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial to remove any remaining undissolved solid.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with a suitable solvent (often the same solvent used for dissolution or the mobile phase for chromatography).

-

Determine the concentration of this compound in the diluted sample using a validated analytical method.

-

Analytical Techniques for Quantification

The choice of analytical technique will depend on the properties of the analyte and the desired sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying organic compounds.[3] For this compound, a reversed-phase HPLC method with UV detection is likely to be effective.

Example HPLC Method Parameters:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at a wavelength of maximum absorbance (to be determined experimentally, likely in the range of 230-280 nm).

-

Quantification: A calibration curve should be prepared using standard solutions of known concentrations of this compound.

UV-Visible Spectroscopy

UV-Vis spectroscopy can be a simpler and faster method for quantification if the compound has a strong chromophore and there are no interfering substances.[4]

Procedure for UV-Vis Quantification:

-

Determine the Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the solvent of interest.

-

Scan the solution in a UV-Vis spectrophotometer to find the wavelength at which the absorbance is highest.

-

-

Create a Calibration Curve:

-

Prepare a series of standard solutions of the compound at different known concentrations.

-

Measure the absorbance of each standard at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert Law.[4]

-

-

Quantify the Sample:

-

Measure the absorbance of the diluted, saturated solution at λmax.

-

Use the equation of the line from the calibration curve to calculate the concentration of the compound in the sample.

-

Data Presentation and Interpretation

The solubility data should be compiled into a table for easy comparison.

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Heptane | 0.1 | To be determined | To be determined |

| Toluene | 2.4 | To be determined | To be determined |

| Dichloromethane | 3.1 | To be determined | To be determined |

| Ethyl Acetate | 4.4 | To be determined | To be determined |

| Acetone | 5.1 | To be determined | To be determined |

| Acetonitrile | 5.8 | To be determined | To be determined |

| Ethanol | 4.3 | To be determined | To be determined |

| Methanol | 5.1 | To be determined | To be determined |

| Water | 10.2 | To be determined | To be determined |

By analyzing the trend between solvent polarity and solubility, researchers can gain valuable insights into the intermolecular forces that govern the dissolution of this compound. This information is crucial for selecting appropriate solvent systems for chemical reactions, purifications (such as crystallization), and formulation development.

Conclusion

While specific, publicly available solubility data for this compound is currently lacking, this guide provides the necessary theoretical framework and practical, step-by-step protocols for researchers to determine this vital information. By understanding the compound's physicochemical properties and applying the established methods of equilibrium solubility determination coupled with robust analytical quantification, scientists and drug development professionals can effectively characterize the solubility profile of this promising molecule. This will, in turn, facilitate its broader application in the advancement of chemical and pharmaceutical research.

References

-

Chemistry LibreTexts. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Hendry, W. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Research. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 57362691, this compound. [Link]

-

Pylypiw, H. M., & Grether, M. T. (2000). Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. Journal of AOAC International, 83(6), 1380–1384. [Link]

-

2-Methyl-3-(trifluoromethyl)benzoic Acid: A Key Player in Chemical Innovation. (2025, December 28). [Link]

Sources

- 1. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C10H6F3NO2 | CID 57362691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 3-cyano-2-fluorobenzoate | C9H6FNO2 | CID 91882344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 2-(trifluoromethyl)benzoate | C9H7F3O2 | CID 2775578 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-cyano-3-(trifluoromethyl)benzoate for Researchers and Drug Development Professionals

Introduction

Methyl 2-cyano-3-(trifluoromethyl)benzoate, with CAS number 1211596-75-6, is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and drug discovery.[1] Its unique trifluoromethylated and cyanated benzene ring structure offers a versatile scaffold for the synthesis of complex molecular architectures. The presence of the trifluoromethyl group, a bioisostere for a methyl group, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the commercial availability, physicochemical properties, a plausible synthetic route, potential applications, and safety and handling of this valuable research chemical.

Commercial Availability

This compound is readily available from a variety of specialized chemical suppliers. Researchers can procure this compound in research-grade purities, typically 95% or higher, in quantities ranging from milligrams to grams. The solid compound is generally sealed in dry conditions and stored at 2-8°C.[2]

| Supplier | Purity | Available Quantities | Storage |

| Sigma-Aldrich | 95% | Inquire | Sealed in dry, 2-8°C[2] |

| AK Scientific, Inc. | 95+% | 250mg, 1g[3] | Long-Term Storage Recommended |

| Ambeed, Inc. | 95% | Inquire | Sealed in dry, 2-8°C[2] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a research chemical is fundamental to its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1211596-75-6 | PubChem[1] |

| Molecular Formula | C10H6F3NO2 | PubChem[1] |

| Molecular Weight | 229.16 g/mol | AK Scientific[4] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Purity | ≥95% | Sigma-Aldrich, AK Scientific[2][4] |

| Storage Temperature | 2-8°C | Sigma-Aldrich[2] |

| InChI Key | BNDOWWMAPQBXCJ-UHFFFAOYSA-N | Sigma-Aldrich[2] |

Plausible Synthetic Route

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed journals, a plausible route can be devised based on established organic chemistry principles and patent literature for analogous compounds. A common strategy for the synthesis of trifluoromethylated aromatic compounds involves the halogenation of a methyl group followed by a halogen-exchange (Halex) reaction.

A potential synthetic pathway could start from 2-methyl-3-nitrobenzonitrile. The methyl group can be converted to a trifluoromethyl group via a three-step sequence of radical bromination, followed by a Halex reaction with a fluoride source like antimony trifluoride, and finally, reduction of the nitro group and Sandmeyer reaction to introduce the cyano group. The final step would be the esterification of the corresponding benzoic acid.

A more direct approach, outlined in the diagram below, involves the cyanation of a suitable precursor.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Plausible Cyanation Step

The following is a generalized, hypothetical protocol for the cyanation step, which should be adapted and optimized based on laboratory conditions and safety assessments.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Methyl 2-bromo-3-(trifluoromethyl)benzoate (1 equivalent).

-

Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material. To this solution, add copper(I) cyanide (1.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 120-150°C) under a nitrogen atmosphere and stir vigorously for several hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by pouring it into an aqueous solution of ferric chloride and ammonia.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Applications in Research and Drug Development

Substituted benzoates are crucial intermediates in the synthesis of pharmacologically active compounds.[5] The unique substitution pattern of this compound makes it a valuable building block for creating novel chemical entities.

-

Scaffold for Complex Molecules: The cyano and ester functional groups provide versatile handles for a variety of chemical transformations, including hydrolysis, amidation, reduction, and cyclization reactions. This allows for the construction of more complex heterocyclic systems, which are prevalent in many drug candidates.

-

Introduction of Trifluoromethyl Group: The trifluoromethyl group is a key feature in modern drug design.[6] Its incorporation can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions with protein targets, and modulate the acidity of nearby functional groups.

-

Potential in Kinase Inhibitors: Many small molecule kinase inhibitors feature substituted aromatic cores. The structural motifs present in this compound could be elaborated to synthesize novel inhibitors for various kinases implicated in cancer and other diseases.

Safety and Handling

As with any research chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2]

Conclusion

This compound is a commercially available and highly versatile building block for chemical synthesis. Its unique combination of reactive functional groups and the influential trifluoromethyl moiety makes it a valuable tool for researchers and professionals in drug discovery and development. A thorough understanding of its properties, synthetic accessibility, and safe handling procedures is essential for leveraging its full potential in the creation of novel and impactful chemical entities.

References

-

PubChem. This compound. [Link]

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

- 1. This compound | C10H6F3NO2 | CID 57362691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1211596-75-6 [sigmaaldrich.com]

- 3. Search Results - AK Scientific [aksci.com]

- 4. 1211596-75-6 this compound AKSci 3756AA [aksci.com]

- 5. Methyl 3-Cyano-5-fluorobenzoate|CAS 886732-29-2 [benchchem.com]

- 6. CAS:1211596-75-6, 2-氰基-3-(三氟甲基)苯甲酸甲酯-毕得医药 [bidepharm.com]

An In-depth Technical Guide to Methyl 2-cyano-3-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-cyano-3-(trifluoromethyl)benzoate, identified by the CAS number 1211596-75-6, is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its structure, featuring a trifluoromethyl group, a cyano group, and a methyl ester on a benzene ring, presents a unique combination of functionalities that can be exploited for the synthesis of novel therapeutic agents. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the synthesis, potential applications, and analytical considerations for this compound.

Chemical Properties and Identification

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1211596-75-6 | [1] |

| Molecular Formula | C10H6F3NO2 | [1] |

| Molecular Weight | 229.16 g/mol | [1] |

| InChI Key | BNDOWWMAPQBXCJ-UHFFFAOYSA-N | [1] |

Synthesis

Proposed Synthetic Pathway

A potential synthetic route could start from a readily available substituted toluene, proceed through halogenation, trifluoromethylation, and finally cyanation and esterification to yield the target compound.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the final cyanation step, based on similar reactions. Researchers should optimize these conditions for the specific substrate.

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine methyl 2-bromo-3-(trifluoromethyl)benzoate (1 equivalent), copper(I) cyanide (1.2 equivalents), and anhydrous dimethylformamide (DMF) as the solvent.

-

Inert Atmosphere: Purge the flask with dry nitrogen for 15-20 minutes to ensure an inert atmosphere.

-

Reaction: Heat the reaction mixture to reflux (approximately 153°C for DMF) and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a solution of ferric chloride in dilute hydrochloric acid to decompose the copper cyanide complex.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest its utility as a key intermediate in the synthesis of various pharmacologically active molecules.

Role of the Trifluoromethyl Group

The incorporation of a trifluoromethyl (-CF3) group is a widely used strategy in modern drug design.[2][3] This group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties by:

-

Increasing Lipophilicity: This can enhance membrane permeability and oral bioavailability.

-

Improving Metabolic Stability: The C-F bond is very strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes.

-

Modulating Acidity/Basicity: The strong electron-withdrawing nature of the -CF3 group can alter the pKa of nearby functional groups, affecting drug-receptor interactions.

-

Conformational Effects: The steric bulk of the -CF3 group can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation.

Potential as a Scaffold for Biologically Active Molecules

Substituted benzoates and benzonitriles are common scaffolds in a wide range of therapeutic agents. The unique substitution pattern of this compound could serve as a starting point for the development of inhibitors for various enzymes or receptors. The cyano and ester groups provide versatile handles for further chemical modifications, such as conversion to amides, carboxylic acids, or heterocyclic rings.

Predicted Biological Fate

While no specific studies on the biological fate of this compound are available, insights can be drawn from studies on structurally similar compounds. For instance, research on the degradation of meta-trifluoromethylbenzoate has shown that it can be metabolized by aerobic bacteria.[4] The initial steps involve dioxygenase-mediated ring cleavage.[4] However, the trifluoromethyl group can sometimes lead to the accumulation of recalcitrant metabolites.[4] This suggests that the in vivo metabolism of this compound may proceed through initial hydrolysis of the ester, followed by oxidative degradation of the aromatic ring, with the potential for the trifluoromethyl group to influence the rate and pathway of metabolism.

Analytical Methods

The characterization and purity assessment of this compound would typically involve a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR would be crucial for confirming the structure and assessing isomeric purity.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): For determining purity and for quantitative analysis.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups (e.g., C≡N stretch, C=O stretch).

Conclusion

This compound is a promising building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of a trifluoromethyl group, a cyano group, and a methyl ester on an aromatic scaffold provides a versatile platform for medicinal chemists. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full potential in drug discovery.

References

-

PubChem. This compound | C10H6F3NO2 | CID 57362691. [Link]

-

Shao Xinhua. Methyl 3-(cyanomethyl)benzoate synthetic method. (2015). [Link]

- Google Patents. CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

- Google Patents. CN105130846A - Methyl 3-(cyanomethyl)

-

PubChem. Methyl 3-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520213. [Link]

-

PubChem. Methyl 3-cyano-2-fluorobenzoate | C9H6FNO2 | CID 91882344. [Link]

-

PubMed. Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. [Link]

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

- 1. This compound | C10H6F3NO2 | CID 57362691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 2-cyano-3-(trifluoromethyl)benzoate

Introduction